molecular formula C28H21ClN2O5S B7729956 MFCD01946389

MFCD01946389

Cat. No.: B7729956
M. Wt: 533.0 g/mol
InChI Key: WJNONDJOWNSKKI-XMHGGMMESA-N
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Description

The compound identified as “MFCD01946389” is a chemical substance with unique properties and applications. This compound has garnered interest in various scientific fields due to its potential uses and the reactions it undergoes. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01946389” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Industrial production may also involve continuous flow processes, automation, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“MFCD01946389” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

“MFCD01946389” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may have biological activity, making it useful in studying biochemical pathways and interactions.

    Medicine: Potential medicinal applications include its use as a drug candidate or in drug development research.

    Industry: Industrial applications may involve its use in manufacturing processes, materials science, and other technological advancements.

Mechanism of Action

The mechanism by which “MFCD01946389” exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence biochemical processes, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

“MFCD01946389” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure, reactivity, and applications. Comparing it with similar compounds can provide insights into its distinct properties and potential advantages in various applications.

Conclusion

“this compound” is a compound with significant scientific interest due to its unique properties and applications. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its role in various fields, including chemistry, biology, medicine, and industry. Comparing it with similar compounds further highlights its uniqueness and potential advantages.

Properties

IUPAC Name

ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O5S/c1-3-35-28(33)25-23(17-7-9-21(34-2)10-8-17)16-37-27(25)31-26(32)19(15-30)14-22-11-12-24(36-22)18-5-4-6-20(29)13-18/h4-14,16H,3H2,1-2H3,(H,31,32)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNONDJOWNSKKI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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